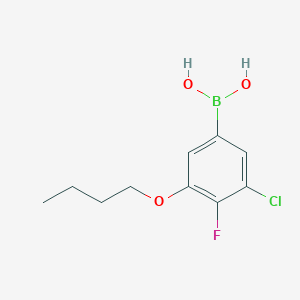
3-Butoxy-5-chloro-4-fluorophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butoxy-5-chloro-4-fluorophenylboronic acid is a boronic acid derivative . It has the molecular formula C10H13BClFO3 and a molecular weight of 246.47 . The compound is typically used in scientific experiments.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BClFO3/c1-2-3-4-16-9-6-7 (11 (14)15)5-8 (12)10 (9)13/h5-6,14-15H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (246.47) and its molecular formula (C10H13BClFO3) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
3-Butoxy-5-chloro-4-fluorophenylboronic acid is involved in various chemical syntheses and reactions demonstrating its versatility in organic chemistry. For instance, its utility in Suzuki cross-coupling reactions is well-documented, where it serves as a precursor for synthesizing various organic compounds with potential pharmacological applications. Such reactions emphasize the role of arylboronic acids in facilitating the formation of C-C bonds, essential for constructing complex organic molecules (H. Ikram et al., 2015). Moreover, its involvement in fluorescence quenching studies highlights its significance in understanding molecular interactions and the effects of substituents on electronic properties (H. S. Geethanjali et al., 2015).
Catalysis and Material Science
The compound's role extends to catalysis and material science, where its derivatives are employed in the development of catalytic systems and the synthesis of materials with unique properties. For instance, it is used in the preparation of fluorinated biphenyl derivatives via Suzuki-Miyaura coupling reactions catalyzed by supported Pd nanoparticles, demonstrating its utility in creating compounds of interest for pharmaceutical and material science applications (Roghayeh Sadeghi Erami et al., 2017).
Pharmacological Aspects
The role of this compound extends into pharmacological research, where its derivatives show potential in various biological activities. This is evident from the synthesis and evaluation of new derivatives for their antioxidant and anticancer activities, showcasing the importance of such compounds in developing therapeutic agents (Mehvish Mehvish & Arvind Kumar, 2022).
Environmental and Analytical Chemistry
Moreover, its analogs contribute to environmental and analytical chemistry, demonstrated by studies on the synthesis of dioxin-like monofluorinated PCBs for use as internal standards in PCB analysis. This illustrates the relevance of fluorophenylboronic acid derivatives in enhancing the accuracy of environmental monitoring and analysis (R. Sott et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(3-butoxy-5-chloro-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClFO3/c1-2-3-4-16-9-6-7(11(14)15)5-8(12)10(9)13/h5-6,14-15H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLYOQGVGVBSFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OCCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2811362.png)

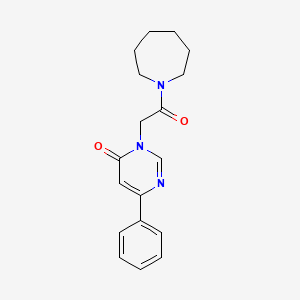
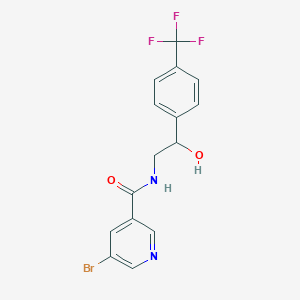
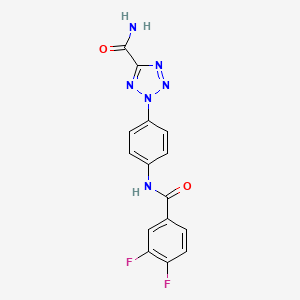
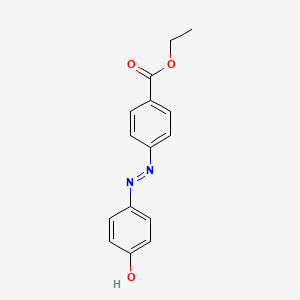
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)
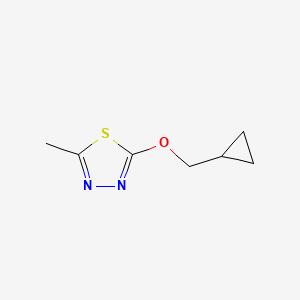
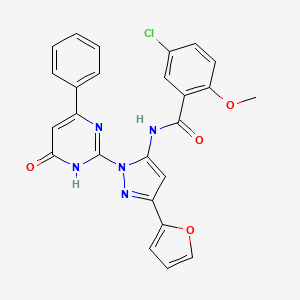
![(E)-N-benzyl-2-[4-(dimethylamino)phenyl]ethene-1-sulfonamide](/img/structure/B2811375.png)
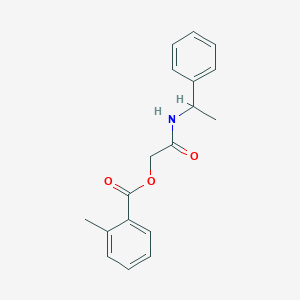
![3-{3-Oxo-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2811379.png)
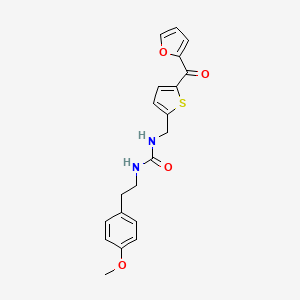
![N-[2-[[6-(Dimethylamino)pyridin-2-yl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2811382.png)